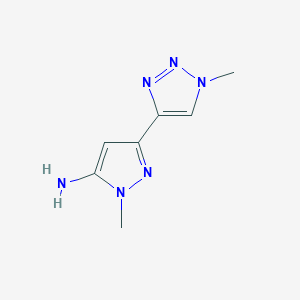

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C7H10N6 |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

2-methyl-5-(1-methyltriazol-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C7H10N6/c1-12-4-6(9-11-12)5-3-7(8)13(2)10-5/h3-4H,8H2,1-2H3 |

InChI Key |

YCYMQVRQNPYGMR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the triazole ring via “Click” chemistry, a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which is an efficient and sustainable method. This approach allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

Key Observations :

- Substituent Impact : The target compound’s 1-methyltriazole substituent distinguishes it from analogs like the pyridinyl- or phenyl-substituted derivatives . The triazole’s nitrogen atoms may improve solubility compared to phenyl or thiophene groups .

- Heterocyclic Diversity : Thiazole- or thiophene-containing analogs introduce sulfur atoms, which can alter electronic properties and binding interactions .

Biological Activity

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth review of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can be represented as follows:

Molecular Formula

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Disruption of microtubule assembly |

Case Study: MCF7 Cell Line

In a study by Bouabdallah et al., the compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 3.79 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

The anti-inflammatory effects are believed to be mediated through the inhibition of phosphatidylinositol-3-kinase (PI3K), which plays a vital role in cell signaling related to growth and metabolism .

Safety and Toxicity

While exploring its biological activity, it is essential to consider the safety profile of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine. According to hazard classifications:

- Acute Toxicity : Harmful if swallowed (H302)

- Skin Irritation : Causes skin irritation (H315)

- Eye Irritation : Causes serious eye irritation (H319)

These classifications underscore the need for caution when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. A common approach is coupling hydrazine derivatives with carbonyl precursors to form the pyrazole core, followed by triazole ring functionalization via click chemistry or nucleophilic substitution. Key factors affecting yield include:

- Temperature control : Excessive heat may degrade sensitive intermediates .

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) optimizes triazole formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : Look for distinct pyrazole C-5 proton signals near δ 6.2–6.5 ppm and triazole proton signals at δ 7.8–8.2 ppm .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazole-triazole cleavage .

- IR spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is moderately lipophilic due to methyl and triazole groups; use DMSO or methanol for dissolution. Additives like Tween-80 improve aqueous solubility for biological assays .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC, as hydrolysis of the triazole moiety may occur under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

- Methodological Answer :

- Systematic substitution : Modify methyl groups on the pyrazole/triazole rings to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Replace the triazole with oxadiazole or tetrazole to evaluate potency changes in enzymatic assays .

- Pharmacophore mapping : Use X-ray crystallography or docking to identify critical hydrogen-bonding interactions with biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-buffer variability .

- Meta-analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to distinguish false positives .

- Probe correction : Use fluorescent probes (e.g., ANS) to rule out nonspecific aggregation artifacts .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets, prioritizing residues like Lys45/Glu55 for mutagenesis validation .

- MD simulations : Run 100-ns trajectories in GROMACS to assess triazole ring flexibility and ligand-protein stability .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to guide lead optimization .

Q. How to optimize catalytic systems for cross-coupling in its synthesis?

- Methodological Answer :

- Ligand screening : Test bidentate ligands (e.g., BINAP) with Pd catalysts to enhance CuAAC efficiency .

- Microwave assistance : Reduce reaction time from 24h to 2h while maintaining >90% yield .

- Flow chemistry : Scale-up using microreactors to improve heat/mass transfer and minimize byproducts .

Q. What are the challenges in synthesizing analogs with varied substituents?

- Methodological Answer :

- Steric hindrance : Bulky substituents (e.g., isopropyl) on the triazole may require protecting groups (e.g., Boc) during coupling .

- Regioselectivity : Use directing groups (e.g., nitro) to control triazole substitution patterns .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to separate diastereomers or regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.